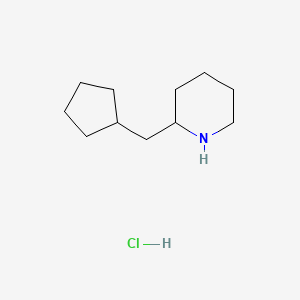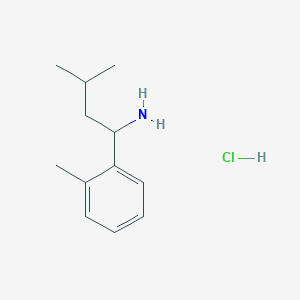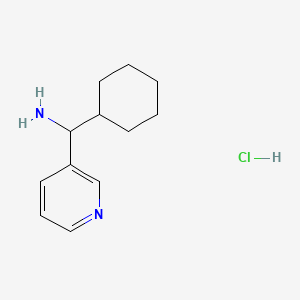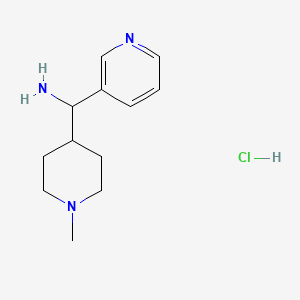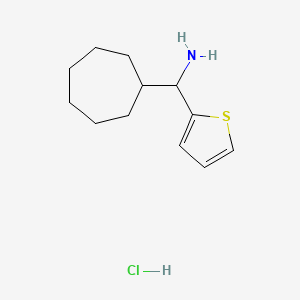
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine
Overview
Description
2-Cyclopropyl-N4-(2-(dimethylamino)ethyl)-N6-methylpyrimidine-4,6-diamine, also known as 2-CPMED, is a synthetic compound that has been studied in recent years for its potential applications in scientific research. 2-CPMED is an amine-based compound that can be synthesized from a variety of starting materials, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Research conducted by Holy et al. (2002) explored the antiviral properties of pyrimidine derivatives, focusing on their inhibitory effects against herpes viruses, retroviruses including HIV-1 and HIV-2, demonstrating significant antiviral activity, particularly against retroviruses. The structural features of these compounds, including substitution patterns and phosphonomethoxy groups, played a crucial role in their antiviral efficacy Holy et al., 2002.
Superbasic Properties
Gattin et al. (2005) investigated the superbasic properties of N-[(dimethylamino)alkyl]-2,3-diaminocycloprop-2-ene-1-imines, demonstrating high proton affinities and basicities. The study highlighted the stability of the resulting conjugate acids, attributed to aromatization and intramolecular hydrogen bonding, suggesting potential applications in developing new superbases for chemistry Gattin et al., 2005.
Synthesis Methodologies
Belyaeva et al. (1978) explored new approaches to the synthesis of pyrimidine derivatives from enamides and enamino ketones, contributing to the synthetic versatility of pyrimidine-based compounds. The research provided pathways to synthesize various pyrimidine derivatives, indicating the broad applicability of these methodologies in creating compounds with potential biological activities Belyaeva et al., 1978.
Interaction with Metal Ions
Dixon and Wells (1986) studied the complexes formed between metal ions and pyrimidine derivatives, revealing that these compounds bond to metal ions through the carbonyl group. This interaction suggests applications in creating metal-organic frameworks or complexes for various purposes, including catalysis or as sensors Dixon & Wells, 1986.
properties
IUPAC Name |
2-cyclopropyl-4-N-[2-(dimethylamino)ethyl]-6-N-methylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-13-10-8-11(14-6-7-17(2)3)16-12(15-10)9-4-5-9/h8-9H,4-7H2,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYDCVHTZRZZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



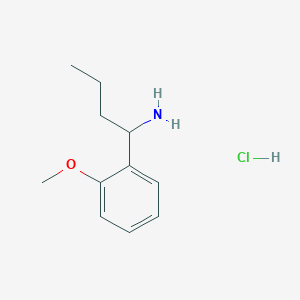
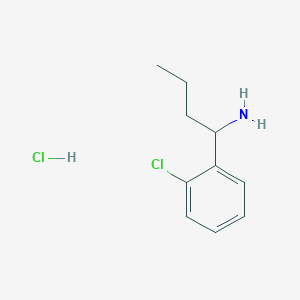
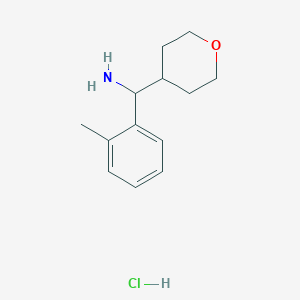
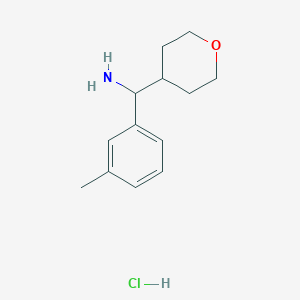
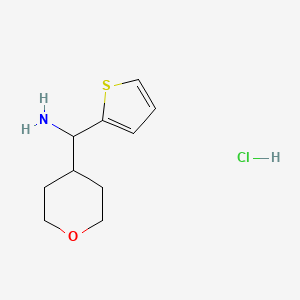
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
